

Introduction: Understanding Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tributylmethylphosphonium Iodide*

Cat. No.: *B154548*

[Get Quote](#)

Tributylmethylphosphonium iodide (CAS RN: 1702-42-7), also known as methyltributylphosphonium iodide, is a quaternary phosphonium salt with the chemical formula $C_{13}H_{30}IP$.^{[1][2]} This compound is characterized by a central phosphorus atom bonded to three butyl groups and one methyl group, with an iodide anion. It typically appears as a white to light yellow crystalline powder.^[1]

Due to its unique structure, **tributylmethylphosphonium iodide** serves as a versatile and effective phase transfer catalyst, facilitating reactions between substances in immiscible phases, which is highly valuable in organic synthesis.^[1] Its stability and solubility in organic solvents make it a crucial reagent in the synthesis of complex organic molecules, fine chemicals, agrochemicals, and pharmaceuticals.^[1] Furthermore, it has gained attention in the field of ionic liquids, where it can be used to formulate environmentally friendlier solvents that may improve reaction efficiency.^{[1][3]}

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of **tributylmethylphosphonium iodide** are summarized below.

Property	Value	Source(s)
CAS Number	1702-42-7	[1][2][4]
Molecular Formula	C ₁₃ H ₃₀ IP	[1][2]
Molecular Weight	344.26 g/mol	[1][2]
Appearance	White to light yellow/orange crystalline powder	[1][5]
Purity	≥95% - >98.0% (Varies by supplier)	[1][4][6]
Solubility	Soluble in methanol, alcohol, and acetone. Partly soluble in water (3 wt% at 10°C).	[5][6]
Canonical SMILES	CCCC(CCCC)CCCC.[I-]	[2][6]

Melting Point: A Critical Thermal Characteristic

The melting point is a crucial parameter, indicating not only the transition from solid to liquid phase but also providing an initial assessment of a substance's purity. For **tributylmethylphosphonium iodide**, various sources report a range of melting points, highlighting the importance of standardized measurement and sample purity.

Reported Melting Point	Purity	Source
130 - 140 °C	95%	[4]
133.5 °C	97%	[3][6]
135 °C	Not Specified	[5]

Expert Analysis of Melting Point Discrepancies

The variation in the reported melting point, from a distinct 133.5 °C to a broader range of 130-140 °C, is not uncommon for chemical reagents and can be attributed to several key factors:

- Purity: The presence of impurities, such as residual reactants from synthesis (e.g., tributylphosphine and methyl iodide) or solvents, is the most common cause of a depressed and broadened melting point range.[6] As seen in the table, the sample with 95% purity exhibits the widest melting range.[4]
- Experimental Technique: The method used for determination significantly influences the observed value. Automated systems using digital image analysis may yield more precise results than manual methods relying on visual inspection.
- Heating Rate: A faster heating rate during analysis can lead to an artificially elevated observed melting point because there is a lag in thermal equilibrium between the heating block, the thermometer, and the sample. A slow, controlled heating rate (e.g., 1-2 °C per minute) near the expected melting point is critical for accuracy.
- Thermal Stability: While phosphonium salts are generally considered thermally stable, decomposition can sometimes occur at or near the melting point.[7] This decomposition can introduce impurities in-situ, altering the melting behavior. A safety data sheet for the compound notes that in a fire, it can produce irritating gases like phosphorus pentaoxide (P_2O_5) and hydrogen iodide (HI).[5]

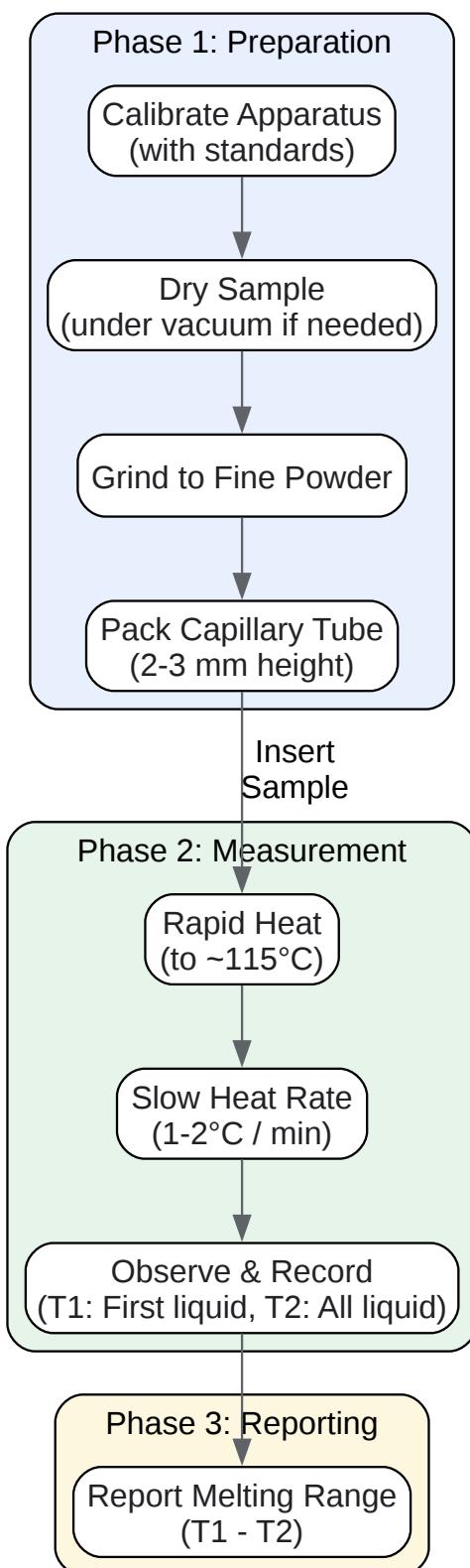
Standardized Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible results, a standardized protocol is essential. The following describes a self-validating system for determining the melting point of **tributylmethylphosphonium iodide** using a capillary melting point apparatus.

I. Apparatus and Materials

- Melting point apparatus (e.g., Mel-Temp® or similar)
- Capillary tubes (sealed at one end)
- **Tributylmethylphosphonium iodide** sample (finely powdered and dried)
- Spatula

- Watch glass
- Mortar and pestle (if sample is not a fine powder)
- Certified melting point standards (for calibration)


II. Experimental Workflow

- Instrument Calibration: Verify the accuracy of the melting point apparatus using certified standards (e.g., benzophenone, 48.5 °C; acetanilide, 114.3 °C) that bracket the expected melting point of the sample.
- Sample Preparation:
 - Ensure the **tributylmethylphosphonium iodide** sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under vacuum.
 - Place a small amount of the sample on a clean, dry watch glass.
 - If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.
- Capillary Tube Packing:
 - Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
 - Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A densely packed sample is crucial for accurate measurement.
- Measurement Procedure:
 - Place the packed capillary tube into the heating block of the apparatus.
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the lowest expected melting point (~110 °C).

- Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for ensuring thermal equilibrium.
- Observation and Recording:
 - Observe the sample closely through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last trace of solid melts completely.
 - The melting point is reported as the range $T_1 - T_2$. A pure substance should exhibit a sharp melting range of 1-2 °C.
- Safety Precautions:
 - Always wear safety glasses or goggles.[\[3\]](#)
 - Handle **tributylmethylphosphonium iodide** with gloves, as it is a skin and eye irritant.[\[2\]](#)
[\[3\]](#)
 - Perform the procedure in a well-ventilated area or fume hood.

Workflow Visualization

The following diagram illustrates the key stages of the melting point determination protocol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for accurate melting point determination.

Conclusion

The melting point of **tributylmethylphosphonium iodide** is a key specification for its use in research and development. While published values typically center around 133-135 °C, a broader range of 130-140 °C is also reported, likely reflecting variations in sample purity.^{[4][5]} ^[6] For professionals in drug development and organic synthesis, understanding the factors that influence this value—purity, experimental technique, and heating rate—is paramount. Adherence to a standardized and carefully executed protocol, as detailed in this guide, is essential for obtaining accurate and reliable data, ensuring the quality and consistency of this important phosphonium salt in its various applications.

References

- **Tributylmethylphosphonium Iodide.** LookChem. [\[Link\]](#)
- Structure and thermal stability of phosphorus-iodonium ylids. PMC - NIH. [\[Link\]](#)
- Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114. PubChem. [\[Link\]](#)
- SAFETY DATA SHEET - TBPMI.
- Structure and thermal stability of phosphorus-iodonium ylids. ChemRxiv. [\[Link\]](#)
- Structure and thermal stability of phosphorus-iodonium ylids.
- **Tributylmethylphosphonium iodide.** CD BioSustainable-Green Chemistry. [\[Link\]](#)
- Thermal stability and flammability of several quaternary phosphonium ionic liquids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tributylmethylphosphonium iodide - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 4. tributyl(methyl)phosphonium iodide | 1702-42-7 [sigmaaldrich.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Tributylmethylphosphonium Iodide | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: Understanding Tributylmethylphosphonium Iodide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154548#tributylmethylphosphonium-iodide-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com